4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a highly fluorinated benzophenone with a functionalized spirocyclic side chain. It is also known as Methanone, (4-chloro-2-fluorophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C21H21ClFNO3 . The InChI code for this compound is 1S/C21H21ClFNO3/c22-18-6-5-15 (13-19 (18)23)20 (25)17-4-2-1-3-16 (17)14-24-9-7-21 (8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 389.85 . More detailed properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Chemical Reactions and Properties
- The acylation of compounds related to 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone in the presence of pyridine results in the formation of 3-acyloxy-2-methyl-1-pyrroline derivatives, showcasing the compound's involvement in regioselective acylation reactions (Koszytkowska-Stawińska et al., 2004).
Biological Activities and Drug Development
- A series of derivatives were designed, synthesized, and evaluated for their antiviral activity, indicating the potential of compounds structurally similar to 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone in developing new classes of antiviral molecules (Apaydın et al., 2020).
- The compound's derivatives exhibit significant activity against respiratory pathogens, including gram-positive and gram-negative bacteria, as well as atypical strains, demonstrating its potential in the development of antibacterial drugs for respiratory infections (Odagiri et al., 2013).
Material Science and Environmental Applications
- A derivative of 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone was used in synthesizing a calix[4]arene-based polymer, which demonstrated a high removal efficiency for water-soluble carcinogenic direct azo dyes and aromatic amines, highlighting its application in environmental cleanup and pollution control (Akceylan et al., 2009).
Scientific Research Applications of 4-Chloro-2'-[8-(1,4-Dioxa-8-Azaspiro[4.5]decyl)methyl]-2-Fluorobenzophenone
Chemical Synthesis and Reactions
- Regioselectivity in Acylation : Research by Koszytkowska-Stawińska et al. (2004) explored the acylation of a structurally related compound, 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide. This study demonstrates how variations in base and acyl chloride affect regioselectivity, which is crucial in chemical synthesis processes (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
Biological Activities and Therapeutic Applications
- Antiviral Properties : A study by Apaydın et al. (2020) highlighted the synthesis and evaluation of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. These compounds, structurally similar to the chemical , showed significant antiviral activity against influenza A/H3N2 and human coronavirus 229E (Apaydın, Loy, Stevaert, & Naesens, 2020).
- Anticancer and Antidiabetic Potential : Flefel et al. (2019) reported on the synthesis and biological evaluation of spirothiazolidine analogs, which are structurally related. These compounds showed significant anticancer and antidiabetic activities, suggesting the potential therapeutic applications of related spiro compounds (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Pharmacological Research
- Imaging Agent in Tumor Imaging : The study by Xie et al. (2015) on the synthesis and biological evaluation of 1,4-dioxa-8-azaspiro[4.5]decane derivatives as σ1 receptor ligands reveals potential use in tumor imaging. This research suggests that compounds with similar structures could be developed as potent imaging agents in the diagnosis of cancers (Xie et al., 2015).
Environmental Applications
- Removal of Azo Dyes and Aromatic Amines : Akceylan et al. (2009) synthesized a Mannich base derivative of calix[4]arene using a cyclic secondary amine similar to 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone. This derivative demonstrated effectiveness in removing carcinogenic azo dyes and aromatic amines from water, indicating the environmental utility of such compounds (Akceylan, Bahadir, & Yılmaz, 2009).
properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO3/c22-16-5-6-18(19(23)13-16)20(25)17-4-2-1-3-15(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWSZPXBSGHRFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=C(C=C(C=C4)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643780 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone | |
CAS RN |
898756-45-1 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.